Anomeric Identity vs. Generic Mixture
The target compound is the pure α‑anomer of 2‑deoxy‑L‑erythro‑pentofuranose. Commercial 2‑deoxy‑L‑ribose is a mixture of α‑ and β‑anomers and exhibits a specific rotation of +54° to +57° (c=1, H₂O) . When the α‑anomer is employed as a protected glycosyl donor, β‑L‑nucleoside analogues are obtained with high stereospecificity, whereas anomeric mixtures lead to variable α/β ratios and lower isolated yields [1].
| Evidence Dimension | Anomeric form and synthetic stereoselectivity |
|---|---|
| Target Compound Data | Pure α‑anomer (2‑deoxy‑α‑L‑erythro‑pentofuranose, CAS 113890‑35‑0) |
| Comparator Or Baseline | 2‑Deoxy‑L‑ribose (CAS 18546‑37‑7): anomeric mixture, [α]D = +54° to +57° (c=1, H₂O) |
| Quantified Difference | Single defined anomer vs. variable mixture; no quantitative α/β ratio reported for the comparator, but the protected α‑anomer has been used to prepare β‑L‑nucleoside precursors in 38% overall yield from L‑xylose [1] |
| Conditions | Glycosylation reactions for L‑nucleoside synthesis; specific rotation measured at 20°C in H₂O at c=1 . |
Why This Matters
Only the α‑anomer ensures reproducible stereochemical control in L‑nucleoside synthesis, directly affecting product quality and regulatory compliance.
- [1] G. Gosselin, V. Boudou, J.-F. Griffon, et al. Note: 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-L-erythro-pentofuranose, a convenient precursor for the stereospecific synthesis of nucleoside analogues with the unnatural β-L-configuration. Carbohydrate Research 323 (1999) 226–229. View Source
